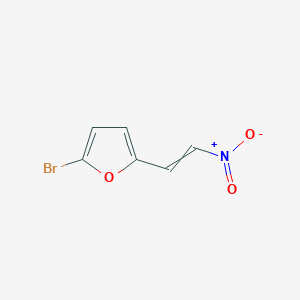

2-Bromo-5-(2-nitrovinyl)furan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35950-29-9 |

|---|---|

Molecular Formula |

C6H4BrNO3 |

Molecular Weight |

218.00 g/mol |

IUPAC Name |

2-bromo-5-(2-nitroethenyl)furan |

InChI |

InChI=1S/C6H4BrNO3/c7-6-2-1-5(11-6)3-4-8(9)10/h1-4H |

InChI Key |

ZPOIRJXWLVUIPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 2 Nitrovinyl Furan

Strategies Involving Direct Functionalization of Furan (B31954) Derivatives

Direct functionalization of the furan nucleus, particularly through bromination, is a key approach to synthesizing 2-bromo-5-(2-nitrovinyl)furan. This can be followed by subsequent reactions to introduce the nitrovinyl group or can be performed on a furan derivative already containing the side chain.

Bromination Reactions of Substituted Furans

The halogenation of furans is a complex process, with reaction outcomes heavily dependent on the substrate, reagents, solvent, and conditions. cdnsciencepub.com Furan itself reacts vigorously with bromine at room temperature, often leading to polyhalogenated products. pharmaguideline.com Therefore, to achieve mono-bromination, milder conditions are necessary. pharmaguideline.com

The synthesis of brominated furans often requires carefully controlled conditions to ensure selectivity and avoid unwanted side reactions. pharmaguideline.com For instance, the bromination of furan in the presence of dimethylformamide (DMF) or dioxane at a low temperature of -5°C can yield 2-bromofuran (B1272941). pharmaguideline.com Lewis acids such as iron(III) bromide (FeBr₃) are sometimes used as catalysts to facilitate the bromination of furan. numberanalytics.com

In some cases, non-noble metal catalysts have been explored for similar transformations. For example, iron(III) chloride has been reported to catalyze the O-heterocyclization step in the synthesis of benzo[b]furans, which involves an intramolecular reaction of a bromo-substituted precursor. nih.gov Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have also been utilized for the regioselective α-alkylation of furans with alkyl iodides, demonstrating the utility of transition metals in functionalizing the furan ring. nih.gov

A specific method for the synthesis of a related compound, 2-bromo-5-(2-bromo-2-nitrovinyl)furan, involves the direct bromination of 2-nitrovinylfuran. wipo.int This process utilizes activated carbon from the start of the reaction, followed by neutralization and dehydrobromination with pyridine. wipo.int

A summary of various bromination conditions for furan and its derivatives is presented below:

| Furan Derivative | Brominating Agent | Catalyst/Solvent | Temperature | Product | Reference |

| Furan | Bromine | DMF or Dioxane | -5°C | 2-Bromofuran | pharmaguideline.com |

| Furan | Bromine | FeBr₃ | Not specified | 2-Bromofuran | numberanalytics.com |

| 2-Nitrovinylfuran | Bromine | Activated Carbon/Pyridine | Not specified | 2-Bromo-5-(2-bromo-2-nitrovinyl)furan | wipo.int |

| Methyl furoate | Bromine | 50% aqueous acetic acid | Not specified | Brominated product | cdnsciencepub.com |

The position of bromination on the furan ring is significantly influenced by the directing effects of existing substituents. For furan derivatives bearing an electron-withdrawing group at the 2-position, electrophilic substitution, such as bromination, is directed to the 5-position. pharmaguideline.com This regioselectivity is crucial for the synthesis of this compound, where the bromine atom is located at the 2-position and the nitrovinyl group at the 5-position. To achieve this specific substitution pattern, one synthetic route could involve starting with a furan derivative that has a directing group at the 5-position to guide the bromine to the 2-position, or alternatively, starting with a 2-substituted furan that directs the incoming electrophile to the 5-position.

Cobalt(II) complexes have been shown to catalyze the metalloradical cyclization of alkynes with diazocarbonyls to produce polysubstituted furans with complete regioselectivity. nih.gov While not a direct bromination, this highlights advanced methods for controlling substituent placement on the furan ring.

Dehydrobromination Pathways

Dehydrobromination is a critical step in some synthetic routes to create the double bond in the nitrovinyl side chain. For example, the synthesis of 2-bromo-5-(2-bromo-2-nitrovinyl)furan from 2-nitrovinylfuran involves a bromination step followed by dehydrobromination using pyridine. wipo.int This elimination reaction removes a hydrogen and a bromine atom to form a carbon-carbon double bond.

In a different context, the reaction of 1-(5-bromofur-2-yl)-2-bromo-2-nitroethane can be used to produce the target compound. google.com This precursor, when treated with a base, can undergo dehydrobromination to yield this compound.

Condensation-Based Synthetic Approaches

Condensation reactions provide an alternative and powerful method for constructing the C-C bond between the furan ring and the vinyl group of the side chain.

Knoevenagel Condensation of Furaldehydes with Nitroalkanes

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. wikipedia.org This method is particularly well-suited for the synthesis of 2-substituted furan derivatives.

A key starting material for this approach is 5-bromo-2-furaldehyde. sigmaaldrich.com This compound can be reacted with a nitroalkane, such as nitromethane (B149229), in the presence of a basic catalyst. The active hydrogen on the nitromethane adds to the aldehyde group of 5-bromo-2-furaldehyde, and a subsequent elimination of a water molecule yields the desired this compound. The reaction is often catalyzed by a weak base like piperidine. wikipedia.orgnih.gov

The general scheme for the Knoevenagel condensation in this context is as follows:

5-Bromo-2-furaldehyde + Nitromethane → 2-Bromo-1-(5-bromo-2-furyl)-2-nitroethanol → this compound

The intermediate, a nitroalcohol, can be dehydrated to form the final product. prepchem.com The Knoevenagel condensation has been successfully applied to various 5-substituted-2-furaldehydes with active methylene (B1212753) compounds, demonstrating its versatility. nih.govresearchgate.net

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| 5-Bromo-2-furaldehyde | Nitromethane | Weak base (e.g., piperidine) | This compound | wikipedia.orgsigmaaldrich.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Corresponding enone | wikipedia.org |

| 5-Substituted-2-furaldehydes | Malononitrile | Sodium Carbonate/Piperidine | Corresponding vinyl derivatives | nih.gov |

| 5-Substituted-2-furaldehydes | Malonic acid | Piperidinium acetate | 3-(2-furyl)acrylic acids | researchgate.net |

Role of Specific Catalysts (e.g., sodium tert-butoxide, primary amines)

The choice of catalyst is pivotal in the synthesis of this compound and its precursors. Catalysts facilitate the crucial carbon-carbon bond formation between the furan ring and the nitrovinyl side chain.

Sodium tert-butoxide has been identified as a particularly effective catalyst for the condensation of furfural (B47365) with nitromethane, a key step in forming the 2-(2-nitrovinyl)furan (B1194071) intermediate. researchgate.net Research has demonstrated that using sodium tert-butoxide can significantly reduce reaction times compared to traditional catalysts like sodium hydroxide (B78521), ethanol (B145695), and isobutylamine, which often require prolonged heating and vigorous stirring. researchgate.net With sodium tert-butoxide, the reaction can proceed to completion within a much shorter timeframe, for instance, 15 minutes of stirring. researchgate.net This alkoxide catalyst promotes the formation of the trans-isomer of the product exclusively. researchgate.net

Primary amines and their salts are also utilized as catalysts, particularly in the reaction of furfural with bromonitromethane (B42901). prepchem.com These catalysts, often used in conjunction with a base like sodium carbonate, facilitate the formation of a nitroalcohol intermediate. prepchem.com Chiral primary amines, derived from natural sources like amino acids and Cinchona alkaloids, have emerged as powerful tools in asymmetric synthesis, offering complementary or superior results compared to secondary amine catalysts in various organic reactions. rsc.org While not explicitly detailed for this specific synthesis, their general efficacy in promoting similar transformations is well-established in organic chemistry. rsc.org

| Catalyst | Reactants | Conditions | Outcome | Reference |

| Sodium tert-butoxide | Furfural, Nitromethane | Stirring for 15 minutes | Exclusive formation of trans-2-(2-nitrovinyl)furan | researchgate.net |

| Primary amine/amine salt & Sodium carbonate | Furfural, Bromonitromethane | 10 mol% catalyst, 5°C for 25 hours | Formation of 2-Bromo-1-(2-furyl)-2-nitroethanol intermediate | prepchem.com |

Formation and Dehydration of Nitroalcohol Intermediates

A common strategy in the synthesis of nitrovinyl compounds involves the initial formation of a nitroalcohol intermediate, which is subsequently dehydrated to yield the desired alkene.

The Paal-Knorr furan synthesis, a fundamental method for preparing furans, also relies on a dehydration step, specifically the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org While not directly involved in the formation of the nitrovinyl side chain, it highlights the importance of dehydration reactions in the synthesis of furan derivatives.

Condensation with Brominating Agents

Direct bromination of a pre-formed nitrovinylfuran is another synthetic route. A method for producing 2-bromo-5-(2-bromo-2-nitrovinyl)furan involves the direct bromination of 2-nitrovinylfuran. wipo.int This process utilizes activated carbon from the start of the reaction, followed by neutralization and dehydrobromation with pyridine. wipo.int This approach is noted to reduce production time and transform the reaction from exothermic to endothermic, which can be advantageous for process safety and scalability. wipo.int

Another procedure describes the preparation of 1-(5-bromofur-2-yl)-2-bromo-2-nitroethane from 1-(fur-2-yl)-2-nitroethane. google.com This suggests a pathway where the furan ring is first brominated, followed by reactions on the nitroethane side chain.

Multicomponent and Sequential Synthetic Routes

The synthesis of this compound can be part of a larger, multi-step synthetic sequence. For instance, the synthesis of the related compound 5-formyl-2-furylboronic acid can start from 2-furaldehyde. google.com This involves protecting the aldehyde group, followed by metalation and reaction with a borate (B1201080) ester. google.com Such building blocks can then be used in subsequent reactions.

Methodological Advancements in Yield Optimization and Purity

Efforts to improve the synthesis of bromo-nitrovinyl furan derivatives focus on increasing the yield and purity of the final product. One patented method for obtaining 2-bromo-5-(2-bromo-2-nitrovinyl)furan emphasizes achieving high purity rates and adequate yields. wipo.int This method, involving direct bromination in the presence of activated carbon, also aims to reduce the environmental impact by minimizing the release of bromine vapors and decreasing liquid waste. wipo.int

Another procedure for the preparation of 1-(5-bromofur-2-yl)-2-bromo-2-nitroethane reports a purity of 98-100%, which meets pharmacopoeia standards for active principles in medicines. google.com This method yields a product with a melting point of 88-89 °C and a reported yield of 76.8%. google.com The main impurity identified is 1-(5-bromofur-2-yl)-2-nitroethane, with its content ranging from 0.1 to 1.99%. google.com Purification techniques such as steam distillation and recrystallization from solvents like ethanol or hexane (B92381) are crucial for achieving high purity. prepchem.comgoogle.com

| Method | Starting Material | Key Reagents/Conditions | Reported Yield | Reported Purity | Reference |

| Direct Bromination | 2-Nitrovinylfuran | Activated carbon, Pyridine | Adequate | High | wipo.int |

| Bromination and subsequent reaction | 1-(fur-2-yl)-2-nitroethane | Chloroform, Potassium hydroxide | 76.8% | 98-100% | google.com |

| Condensation and Dehydration | Furfural, Bromonitromethane | Primary amine/salt, Acid, Steam distillation, Recrystallization | ~23% | Not specified | prepchem.com |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reaction Pathways

The primary route of reaction for 2-Bromo-5-(2-nitrovinyl)furan involves nucleophilic addition to the carbon-carbon double bond of the nitrovinyl group. This is a consequence of the significant polarization of the bond, which leaves the carbon atom beta to the furan (B31954) ring electron-deficient and thus, a prime target for nucleophiles.

Additions to the Activated Vinyl Moiety

The activated vinyl group readily undergoes Michael-type addition reactions with a range of nucleophiles. These reactions are typically facile and can proceed under mild conditions.

Amine-based nucleophiles, such as trimethylamine, piperidine, pyrrolidine, and morpholine, are expected to react with this compound through a nucleophilic addition mechanism. While specific studies detailing the reactions of these particular amines with this compound are not extensively documented, the reactivity of analogous compounds provides insight into the likely reaction pathways. For instance, studies on the reactions of other activated vinyl systems with secondary cyclic amines demonstrate the formation of stable Michael adducts. The reaction of 2-nitro-1H-benzo[f]chromenes with secondary cyclic amines proceeds diastereoselectively to yield Michael adducts. researchgate.net Similarly, the synthesis of 4-(5-aryl-2-furoyl)morpholines and their thio-analogs from related furan precursors highlights the reactivity of the furan scaffold with morpholine. pensoft.net

The general reaction mechanism involves the attack of the amine's lone pair of electrons on the electrophilic β-carbon of the nitrovinyl group, leading to the formation of a zwitterionic intermediate. This intermediate is then stabilized by proton transfer, resulting in the final adduct.

Table 1: Expected Products from the Reaction of this compound with Amine-Based Nucleophiles

| Nucleophile | Expected Adduct Structure |

| Trimethylamine | Quaternary ammonium (B1175870) salt |

| Piperidine | 1-(1-(5-bromo-2-furyl)-2-nitroethyl)piperidine |

| Pyrrolidine | 1-(1-(5-bromo-2-furyl)-2-nitroethyl)pyrrolidine |

| Morpholine | 4-(1-(5-bromo-2-furyl)-2-nitroethyl)morpholine |

Direct kinetic studies on the nucleophilic addition to this compound are scarce in the available literature. However, kinetic investigations of similar reactions provide a framework for understanding the factors that govern the reaction rates. For example, kinetic studies on the addition of benzylamines to benzylideneacetylacetones indicate a single-step mechanism with a four-membered cyclic transition state. koreascience.kr The rates of these reactions are influenced by the electronic properties of the substituents on both the nucleophile and the vinyl system.

Solvent polarity is also expected to play a crucial role in the kinetics of nucleophilic additions to this compound. Studies on the piperidinodebromination of bromo-nitro-thiophenes, which are structurally related to the furan compound, have shown that the reaction rates are dependent on the solvent. rsc.org Generally, polar solvents can stabilize the charged transition state, thereby accelerating the reaction rate. The choice of solvent can also influence the reaction mechanism, potentially favoring either a concerted or a stepwise pathway.

Interactions with Thiol-Containing Biomolecules

The reactivity of this compound with thiol-containing biomolecules such as cysteine and glutathione (B108866) is of significant interest due to its implications for biological activity and potential mechanisms of action.

This compound readily forms covalent adducts with the sulfhydryl groups of cysteine and glutathione. nih.gov This reaction is a Michael addition, where the nucleophilic thiol group attacks the electrophilic vinyl carbon. The formation of these adducts is a key step in the interaction of the compound with proteins and other biological macromolecules. nih.gov

In the context of cellular metabolism, furan derivatives can be oxidized by cytochrome P450 enzymes to form reactive intermediates like cis-2-butene-1,4-dial (BDA). nih.gov This intermediate can then react with glutathione to form a 2-(S-glutathionyl)butanedial (GSH-BDA) adduct. nih.gov While this specific pathway is for the parent furan, the activated vinyl group of this compound allows for direct adduction without prior metabolic activation.

Table 2: Adducts Formed with Thiol-Containing Biomolecules

| Biomolecule | Adduct Type |

| Cysteine | Cysteine-2-Bromo-5-(2-nitrovinyl)furan adduct |

| Glutathione | Glutathione-2-Bromo-5-(2-nitrovinyl)furan adduct |

| Proteins (via Cysteine residues) | Protein-2-Bromo-5-(2-nitrovinyl)furan conjugate |

The initially formed thiol adducts can undergo further transformations and decomposition. The stability of these adducts is influenced by the surrounding chemical environment. For instance, the S-cyano-cysteine adducts formed from the reaction of 2-nitro-5-thiocyanatobenzoic acid with cysteine can undergo β-elimination to generate a dehydroalanine (B155165) residue in the protein. mdpi.com A similar elimination pathway could be possible for the cysteine adduct of this compound, leading to the formation of a dehydroalanine analog and the release of the furan moiety.

Furthermore, studies on the metabolism of furan have shown that glutathione adducts can be further processed. The GSH-BDA adduct, for example, can react with lysine (B10760008) residues in proteins to form cross-links. nih.gov The decomposition of this compound and its adducts in aqueous media can also lead to the formation of various degradation products, which may themselves possess biological activity.

Electrophilic Transformations

The electron-rich nature of the furan ring, combined with the electron-withdrawing effects of the bromo and nitrovinyl substituents, governs the outcome of electrophilic reactions. While the furan ring is generally susceptible to electrophilic attack, the substituents modulate this reactivity.

Oxidation Reactions Leading to Derivatives

The oxidation of furan and its derivatives is a complex process that can lead to a variety of products, depending on the oxidant and reaction conditions. The furan nucleus can undergo oxidation to form endoperoxides, which can then rearrange to yield products like maleic acid and its derivatives. acs.org The presence of substituents on the furan ring influences the reaction rate and can lead to the formation of different products. acs.org For instance, the vapor-phase catalytic oxidation of furan and its derivatives over vanadium-based catalysts typically yields maleic acid. acs.org

Intramolecular Rearrangements and Cyclization Reactions

The presence of both a furan ring and a reactive nitrovinyl side chain in this compound provides the structural motif for various intramolecular rearrangements and cyclization reactions. These reactions are often driven by the formation of more stable cyclic systems.

Research on related 5-halo- and 5-nitro-substituted furanylamides has demonstrated their propensity to undergo intramolecular cyclization. For instance, a 2-alkoxy-5-bromofuran derivative has been shown to produce a rearranged dihydroquinone through the rearrangement of an intermediate oxabicycle. acs.orgnih.govfigshare.comfigshare.com Similarly, a 5-nitro-substituted furfuryl amide undergoes an unusual isomerization-cyclization under microwave conditions to yield a benzo csic.esacs.orgfuro[2,3-c]pyridin-3-one derivative. acs.orgnih.govfigshare.comfigshare.com

These studies suggest that this compound could potentially undergo analogous intramolecular cyclizations. The nitrovinyl group can act as a dienophile in an intramolecular Diels-Alder reaction with the furan ring acting as the diene. organic-chemistry.org The presence of the electron-withdrawing nitro group on the dienophile would facilitate this reaction. organic-chemistry.org Such a reaction would lead to the formation of a bicyclic adduct, which could then undergo further rearrangements. nih.gov

The following table summarizes representative intramolecular cyclization reactions of substituted furans, providing a basis for predicting the potential reactivity of this compound.

| Starting Material | Conditions | Product | Yield (%) | Reference |

| 2-Alkoxy-5-bromofuran derivative | Heat | Rearranged dihydroquinone | 36 | acs.orgnih.gov |

| 5-Halo substituted furoyl amide | Heat | Polyfunctional oxabicycle | 82 | acs.orgnih.gov |

| 5-Nitro-substituted furfuryl amide | Microwave | 1,4-dihydro-2H-benzo csic.esacs.orgfuro[2,3-c]pyridin-3-one | - | acs.orgnih.gov |

Elucidation of Reaction Mechanisms at a Molecular Level

Understanding the reaction mechanisms at a molecular level is crucial for predicting and controlling the outcome of chemical transformations involving this compound. The mechanisms of furan oxidation and cyclization have been the subject of both experimental and theoretical investigations.

The oxidation of furans initiated by hydroxyl radicals is proposed to proceed via the formation of an initial HO-adduct. csic.es This is followed by an electrocyclic ring-opening process. csic.es Computational studies on the atmospheric oxidation of furan have shown that the reaction is initiated by the addition of the OH radical to the C2 or C5 position of the furan ring, forming a chemically activated adduct radical. acs.org This radical can then be stabilized or undergo isomerization. acs.org

In the context of intramolecular cyclizations, the Diels-Alder reaction mechanism involves the concerted overlap of the π-orbitals of the diene (furan ring) and the dienophile (nitrovinyl group). organic-chemistry.org The stereochemistry of the resulting cycloadduct is governed by the principles of orbital symmetry. organic-chemistry.org For 5-halo-substituted furans, the enhanced rate of intramolecular [4+2]-cycloaddition is a notable observation. acs.org While the exact reason for this rate enhancement is not fully understood, it is suggested to be related to the polarizability of the halogen substituent. acs.org In the case of the isomerization-cyclization of a 5-nitro-substituted furfuryl amide, a base-catalyzed tautomerization of the furfuryl moiety is suggested as a key step in the mechanism. acs.org

Derivatives, Analogs, and Structure Reactivity Relationships

Synthesis of Chemically Modified Analogs

The synthesis of analogs of 2-bromo-5-(2-nitrovinyl)furan is crucial for exploring structure-activity relationships. A key analog, 2-bromo-5-(2-bromo-2-nitrovinyl)furan, also known as Furvina or G1, has well-documented synthetic routes. nih.gov One method involves the reaction of 2-nitrovinylfuran with bromine in the presence of activated carbon. wipo.int This process of direct bromination is followed by neutralization and dehydrobromination using pyridine, and subsequent crystallization and purification with ethanol (B145695) and carbon. wipo.int This particular method is noted for being an endothermic reaction, which offers advantages for scaling up production safely. wipo.int

An alternative synthesis route for 2-bromo-5-(2-bromo-2-nitrovinyl)furan starts with different precursors. google.com This process begins with the reaction of 5-bromofurfural and bromonitromethane (B42901) in methanol, chilled with an ice and salt mixture. A solution of potassium hydroxide (B78521) is added dropwise, and the resulting mixture is then poured into a solution of hydrochloric acid and water. google.com The precipitate is separated, washed, and purified through steam distillation and recrystallization from alcohol to yield the final product as yellow crystals. google.com

These synthetic methodologies allow for the introduction of various substituents onto the furan (B31954) ring and the nitrovinyl side chain, enabling the creation of a library of analogs for further study. The table below summarizes a synthetic preparation for an analog of this compound.

Table 1: Synthesis of 2-bromo-5-(2-bromo-2-nitrovinyl)furan

| Starting Materials | Reagents | Key Steps | Final Product |

|---|---|---|---|

| 5-bromofurfural, bromonitromethane | Potassium hydroxide, Hydrochloric acid | Reaction in chilled methanol, precipitation, steam distillation, recrystallization | Yellow crystals of 2-bromo-5-(2-bromo-2-nitrovinyl)furan google.com |

Influence of Substituents on Chemical Reactivity

The chemical reactivity of furan-based compounds is significantly influenced by the nature and position of their substituents. In the case of this compound and its analogs, the bromine atom and the nitrovinyl group play pivotal roles. The presence of a bromine atom and a nitro group on the furan ring enhances the molecule's reactivity. chemimpex.com

These electron-withdrawing groups make the furan ring more susceptible to nucleophilic substitution reactions. This increased reactivity is a valuable asset in synthetic chemistry, as it allows for the straightforward introduction of other functional groups, thereby facilitating the creation of diverse and complex molecular structures. chemimpex.com This property is essential for developing new pharmaceutical and agrochemical agents. chemimpex.com The nitrovinyl group, in particular, is a key pharmacophore in many biologically active molecules, and its reactivity is central to the mechanism of action for many such compounds.

Comparative Studies with Related Nitrovinylfuran Compounds

Comparative studies between different nitrovinylfuran derivatives highlight how small structural modifications can lead to significant changes in biological activity. For instance, a study comparing the activity of Furvina (2-bromo-5-(2-bromo-2-nitrovinyl)furan) with other 2-nitrovinylfuran derivatives, such as 2-(2-methyl-2-nitrovinyl)furan, revealed interesting differences in their effects on bacterial quorum sensing. nih.gov

In a study focused on Staphylococcus aureus, it was found that 2-(2-methyl-2-nitrovinyl)furan was a potent inhibitor of the quorum-sensing system, achieving inhibition rates of 60% to 80%. nih.gov In contrast, Furvina did not show the same inhibitory activity. nih.gov This suggests that the presence of a methyl group on the vinyl carbon, as opposed to a bromine atom, is more favorable for this specific biological interaction. Such comparative analyses are crucial for understanding the specific structural requirements for a desired biological effect and for guiding the design of new, more effective compounds.

Table 2: Comparative Activity of Nitrovinylfuran Derivatives

| Compound | Structural Difference from this compound | Observed Activity |

|---|---|---|

| Furvina (2-bromo-5-(2-bromo-2-nitrovinyl)furan) | Additional bromine on the vinyl carbon | No significant quorum-sensing inhibition in S. aureus nih.gov |

Structure-Based Analysis of Molecular Interactions

Understanding the molecular interactions between a compound and its biological target is fundamental to explaining its mechanism of action from a chemical standpoint. For nitrovinylfuran derivatives, techniques like molecular docking have provided valuable insights into these interactions.

In the case of 2-(2-methyl-2-nitrovinyl)furan, molecular docking simulations have suggested a likely binding mode to the AgrA protein, a key component of the S. aureus quorum-sensing system. nih.gov The simulations indicated that the compound preferentially interacts with a hydrophobic cleft within the LytTR domain of the AgrA protein. nih.gov This interaction is thought to be responsible for the observed inhibition of quorum sensing.

Enzyme inhibition is another area where the specific chemical features of these compounds are critical. While the general mechanisms of enzyme inhibition, such as competitive, uncompetitive, and mixed inhibition, are well-characterized, the specific interactions of a given inhibitor are determined by its unique structure. nih.gov For a compound like this compound, the bromine atom and the nitrovinyl group would be the primary drivers of its binding affinity and specificity for a target enzyme. The electrophilic nature of the nitrovinyl group, for example, could allow it to form covalent bonds with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition. The furan ring and bromine atom would contribute to binding through van der Waals forces, hydrophobic interactions, and potentially halogen bonding.

Computational and Spectroscopic Approaches in Chemical Characterization

Molecular Modeling and Quantum Chemical Calculations

Computational chemistry offers powerful predictive tools that complement experimental data. Using methods like Density Functional Theory (DFT), chemists can model the properties of a molecule in silico before or during its synthesis and analysis.

A primary use of molecular modeling is to predict the most stable three-dimensional arrangement of atoms, known as the global minimum conformation. For 2-Bromo-5-(2-nitrovinyl)furan, the key variables are the rotational barriers around the C-C single bond connecting the furan (B31954) ring to the vinyl group and the C-N bond of the nitro group.

Conformational analysis would likely reveal that a planar or near-planar structure is the most stable, maximizing the electronic conjugation between the furan ring, the vinyl double bond, and the nitro group. The molecule can exist as (E) and (Z) stereoisomers with respect to the nitrovinyl double bond. Computational calculations would determine the relative energies of these isomers and the rotational barriers between different conformers. The (E)-isomer is often found to be more stable in related nitrovinyl compounds.

Quantum chemical calculations provide insight into the electronic distribution and reactivity of the molecule. For this compound, the presence of the electron-withdrawing nitro group and the bromine atom significantly influences the electronic properties of the furan ring.

Calculations would likely show:

High Electron Deficiency: The nitrovinyl and bromo substituents make the entire molecule highly electron-deficient.

Reactivity Sites: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate that the vinyl group is a likely site for nucleophilic attack, a common reaction pathway for nitroalkenes. The furan ring itself would be deactivated towards electrophilic substitution compared to unsubstituted furan.

Table 1: Predicted Electronic Properties of this compound (Note: These are theoretical values based on related structures; specific calculations for this compound are not publicly available.)

| Property | Predicted Value / Characteristic |

| Dipole Moment | High, due to the strongly polar nitro group |

| HOMO-LUMO Gap | Relatively small, suggesting potential for electronic transitions |

| Electrostatic Potential Map | Negative potential on oxygen atoms of the nitro group; Positive potential on vinyl protons and furan ring |

In the solid state, molecules arrange themselves into a crystal lattice influenced by intermolecular forces. While no crystal structure for this compound is publicly documented, computational predictions can model these interactions. It is expected that dipole-dipole interactions, stemming from the polar nitro group, and weak C-H···O hydrogen bonds between the vinyl or furan protons and the oxygen atoms of the nitro group on adjacent molecules would be the dominant forces governing the crystal packing.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary means of verifying the structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming its identity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. Based on the structure of related compounds like 2-(2-nitrovinyl)furan (B1194071), the following approximate chemical shifts (δ) would be anticipated: researchgate.net

Two doublets in the aromatic region for the two protons on the furan ring.

Two doublets in the vinylic region for the two protons of the nitrovinyl group, with a coupling constant characteristic of their stereochemical relationship (typically larger for a trans configuration).

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms and their chemical environment. Key expected signals would include those for the two vinyl carbons, the four carbons of the bromo-furan ring, with the carbon attached to the bromine and the carbon adjacent to the nitrovinyl group being significantly affected. researchgate.net

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on analogous structures like 2-(2-nitrovinyl)furan and 2-bromo-5-nitrofuran; experimental data is not publicly available.)

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Furan H-3 | ~6.6 - 7.0 | ~115 - 120 |

| Furan H-4 | ~7.2 - 7.6 | ~120 - 125 |

| Vinyl H (α to furan) | ~7.0 - 7.5 | ~125 - 135 |

| Vinyl H (β to furan, α to NO₂) | ~7.5 - 8.0 | ~135 - 145 |

| Furan C-2 (with Br) | - | ~110 - 120 |

| Furan C-5 (with vinyl group) | - | ~150 - 155 |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues from its fragmentation pattern. For this compound (C₆H₄BrNO₃), High-Resolution Mass Spectrometry (HRMS) would be used to confirm its elemental formula.

The expected molecular ion peak [M]⁺ would appear as a doublet with roughly equal intensity, which is characteristic of compounds containing a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Common fragmentation pathways would likely involve:

Loss of the nitro group (-NO₂).

Loss of the entire nitrovinyl side chain.

Cleavage of the bromine atom.

These fragmentation patterns help to piece together the molecular structure, confirming the presence and connectivity of the different functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophoric system.

For this compound, the primary chromophore is the extended conjugated system comprising the furan ring and the 2-nitrovinyl substituent. This system is rich in π-electrons, and the most probable electronic transitions are of the π → π* type. nih.gov The presence of heteroatoms like oxygen and nitrogen with lone pairs of electrons could also allow for n → π* transitions, although these are typically of lower intensity.

The absorption spectrum of a molecule is significantly influenced by the substituents attached to its core chromophore. In this compound, both the bromo and the nitrovinyl groups play a crucial role in modifying the electronic properties of the furan ring.

Furan Ring: The parent furan molecule exhibits absorption in the UV region. nist.gov

Nitrovinyl Group: The -(CH=CH-NO₂) group is a powerful electron-withdrawing group and extends the π-conjugation of the furan ring. This extension of the conjugated system is known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. For instance, substituting a hydrogen atom with a phenyl group in 2-furonitrile (B73164) results in a significant bathochromic shift of 52 nm due to the extended conjugation. chemicalpapers.com A similar, pronounced effect is expected from the nitrovinyl group.

Bromo Group: Halogens, such as bromine, act as auxochromes. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. While halogens are electron-withdrawing by induction, they can donate lone-pair electrons through resonance. This interaction typically results in a bathochromic shift. acs.org

The combined effect of the electron-withdrawing nitrovinyl group and the bromo substituent on the furan ring is expected to push the λmax of this compound significantly into the longer wavelength region of the UV or even the visible spectrum, as compared to unsubstituted furan. The electron-withdrawing nature of the nitro group can sometimes lead to a hypsochromic (blue) shift, but in a conjugated system like this, the extension of conjugation is often the dominant effect. researchgate.net

Table 1: Expected UV-Vis Absorption Characteristics

| Feature | Description | Probable Transition Type |

| Chromophore | Furan ring conjugated with a nitrovinyl group | π → π |

| Substituents | Bromo group, Nitrovinyl group | n → π |

| Expected Shift | Bathochromic (Red Shift) compared to furan |

Infrared Spectroscopy

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

The IR spectrum of this compound is predicted to show several characteristic absorption bands that confirm the presence of its key structural components.

Nitro (NO₂) Group: The nitro group has two distinct and strong stretching vibrations. For conjugated nitro compounds, the asymmetric stretch (νas) appears in the range of 1550-1490 cm⁻¹, and the symmetric stretch (νs) is found between 1355-1315 cm⁻¹. spectroscopyonline.com These intense peaks are often easily identifiable. spectroscopyonline.com

Alkene (C=C) and Aromatic (C=C) Stretching: The carbon-carbon double bonds in the vinyl group and the furan ring will exhibit stretching vibrations. These typically appear in the 1680-1600 cm⁻¹ region.

Furan Ring Vibrations: The furan ring itself has characteristic vibrations, including C-H stretching (above 3000 cm⁻¹) and ring stretching vibrations (often seen between 1600-1400 cm⁻¹). The C-O-C stretching within the furan ring also gives rise to specific bands. udayton.edu

C-Br Stretching: The carbon-bromine bond stretch is expected to appear in the fingerprint region of the spectrum, typically between 600-500 cm⁻¹.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 | Strong |

| Alkene/Aromatic C=C | Stretching | ~1650 - 1500 | Medium to Weak |

| Furan C-O-C | Stretching | ~1250 - 1020 | Medium to Strong |

| Vinyl C-H | Bending (out-of-plane) | ~970 | Strong |

| C-Br | Stretching | ~600 - 500 | Medium to Strong |

X-ray Crystallography for Absolute Structure Determination and Solid-State Analysis

While spectroscopic methods provide valuable information about functional groups and electronic properties, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of each atom.

For this compound, a single-crystal X-ray diffraction analysis would provide definitive data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For example, it would reveal the planarity of the furan ring and the geometry around the vinyl double bond.

Stereochemistry: The absolute configuration of the molecule can be determined, which is crucial for understanding its biological activity if it is chiral.

Conformation: It would establish the relative orientation of the furan ring and the nitrovinyl substituent. In substituted furans, the rings are often planar but can be twisted relative to each other. nih.gov For instance, in one furan derivative, two furan rings were found to be inclined at angles of 33.4° and 26.1°. nih.gov

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are critical for understanding the physical properties of the solid material. In similar furan-containing structures, molecules have been observed to link into dimers and chains through hydrogen bonding. nih.gov

Although a specific crystal structure for this compound is not publicly available as of this writing, data from related compounds, such as furan-2,5-diylbis((4-chlorophenyl)methanol), illustrate the type of detailed structural parameters that can be obtained. researchgate.net Such an analysis would be the ultimate confirmation of the compound's structure.

Advanced Synthetic Applications and Materials Science Prospects

Utilization as a Building Block in Complex Chemical Synthesis

2-Bromo-5-(2-nitrovinyl)furan serves as a valuable precursor in the synthesis of a variety of complex organic molecules. The presence of multiple reactive sites—the bromine atom, the nitrovinyl moiety, and the furan (B31954) ring itself—allows for a range of chemical transformations, making it a powerful tool for synthetic chemists.

One of the key reactions leveraging the bromo substituent is the Suzuki cross-coupling reaction. Research has demonstrated the regioselective functionalization of a closely related compound, 2-(2-bromo-2-nitroethenyl)-5-bromofuran. In these reactions, the bromine atom on the furan ring can be selectively coupled with various arylboronic acids in the presence of a palladium catalyst, leaving the bromo-nitrovinyl group intact for further transformations. This allows for the stepwise introduction of different substituents, leading to the synthesis of complex 2,5-disubstituted furans.

Furthermore, the furan ring in this compound can participate in cycloaddition reactions, a powerful method for constructing polycyclic systems. The intramolecular Diels-Alder reaction of N-alkenyl substituted furanyl amides has been investigated, revealing that the presence of a bromine atom at the 5-position of the furan ring can significantly accelerate the reaction rate compared to the unsubstituted analogue. researchgate.net This rate enhancement is attributed to an increase in the exothermicity of the reaction, which lowers the activation enthalpy and increases the barrier to retro-cycloaddition. researchgate.net This finding highlights the potential of 2-bromo-substituted furans like the title compound in the efficient synthesis of complex, fused heterocyclic systems.

The nitrovinyl group also offers a handle for various synthetic manipulations. For instance, Michael addition reactions can be performed on the activated double bond, allowing for the introduction of a wide range of nucleophiles and the construction of more elaborate side chains.

Rational Design and Development of Advanced Furan-Derived Scaffolds

The furan nucleus is a prominent scaffold in numerous biologically active compounds and natural products. ijabbr.com The rational design of novel furan-derived scaffolds from this compound is a promising avenue for the discovery of new therapeutic agents and functional materials. The inherent reactivity of the starting material allows for the systematic modification of its structure to optimize its biological activity or material properties.

Computational methods, such as molecular docking and pharmacophore modeling, can be employed to guide the design of new derivatives. By identifying the key structural features required for interaction with a specific biological target, researchers can design modifications to the this compound scaffold that are predicted to have enhanced potency and selectivity. For example, the synthesis of novel furan, furo[2,3-d]pyrimidine, and furo[3,2-e] researchgate.netairo.co.innih.govtriazolo[1,5-c]pyrimidine derivatives has been guided by their structural similarity to known inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy.

The synthesis of fused heterocyclic compounds is a key strategy in developing advanced scaffolds. airo.co.insioc-journal.cn Starting from this compound, a variety of fused systems can be envisioned through reactions that involve both the furan ring and its substituents. For instance, intramolecular cyclization reactions can lead to the formation of benzofurans and other fused furan derivatives, which are known to possess a wide range of biological activities. core.ac.uk

Strategies for Structural Diversification and Functionalization

The structural diversity of molecules derived from this compound can be significantly expanded through various functionalization strategies targeting its different reactive sites.

Functionalization of the Furan Ring:

Cross-Coupling Reactions: As mentioned earlier, the bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

Halogen Dance Reaction: The "halogen dance" is an isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. This reaction has been demonstrated on bromofuran derivatives and could potentially be applied to this compound to access isomers with different substitution patterns. chemicalbook.com

Functionalization of the Nitrovinyl Group:

Reduction: The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or conversion to other nitrogen-containing functional groups.

1,4-Conjugate Addition (Michael Addition): The electron-withdrawing nature of the nitro group activates the vinyl group for conjugate addition of various nucleophiles, including amines, thiols, and carbanions. This allows for the elongation and diversification of the side chain.

Cycloaddition Reactions: The nitroalkene moiety can participate in [3+2] cycloaddition reactions with various dipoles to construct five-membered heterocyclic rings.

Tandem and Cascade Reactions: The multiple reactive sites on this compound make it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This can lead to a rapid increase in molecular complexity and the efficient synthesis of intricate molecular architectures.

Exploration of Bioactive Derivatives through Chemical Modification

The furan scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active natural products. ijabbr.comutripoli.edu.ly Derivatives of nitrovinylfuran have long been recognized for their antimicrobial properties. researchgate.net Chemical modification of this compound offers a promising strategy for the discovery of new bioactive compounds with a range of therapeutic applications.

Research has shown that derivatives of 2-(2-bromo-2-nitrovinyl)-furan exhibit significant antimicrobial and leishmanicidal activities. researchgate.net For instance, the related compound known as furvina, which is 2-bromo-5-(2-bromo-2-nitrovinyl)furan, is used topically in Cuba for treating skin infections. nih.gov This underscores the potential of the bromo-nitrovinylfuran scaffold in the development of anti-infective agents.

By systematically modifying the structure of this compound, it is possible to explore structure-activity relationships (SAR) and optimize its biological profile. For example, replacing the bromine on the furan ring with different aryl groups via Suzuki coupling can lead to derivatives with altered lipophilicity and steric properties, which can in turn affect their interaction with biological targets. Similarly, modifications to the nitrovinyl side chain can influence the compound's reactivity and metabolic stability.

The synthesis of novel furan derivatives and their evaluation for various pharmacological activities, such as anticancer, anti-inflammatory, and analgesic properties, is an active area of research. researchgate.net The versatility of this compound as a starting material makes it a valuable asset in the quest for new and improved therapeutic agents.

Future Research Directions and Unaddressed Challenges

Exploration of New Synthetic Pathways and Catalytic Systems

The synthesis of nitrovinylfurans often involves the condensation of a furan (B31954) aldehyde with a nitroalkane. researchgate.net For instance, 2-(2-nitrovinyl)furan (B1194071) can be produced through the condensation of furfural (B47365) and nitromethane (B149229). researchgate.net While effective, these traditional methods present opportunities for improvement in terms of yield, purity, and environmental impact.

Future research should be directed toward the development of novel, more efficient synthetic strategies. A significant area of exploration is the use of advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven highly effective for the regioselective functionalization of other halogenated heterocycles, like thiophenes. d-nb.info Investigating the feasibility of these methods for coupling aryl boronic acids with 2-Bromo-5-(2-nitrovinyl)furan could open pathways to a diverse library of new derivatives with potentially unique properties. Furthermore, research into greener catalysts and reaction conditions, such as using water as a solvent or employing microwave-assisted synthesis, could lead to more sustainable and economical production methods.

| Proposed Synthetic Research Area | Objective | Potential Methodology | Rationale |

| Advanced Catalysis | To improve yield and create novel derivatives. | Palladium-catalyzed Suzuki or Heck cross-coupling reactions. | Proven effectiveness for functionalizing similar heterocyclic compounds. d-nb.info |

| Green Chemistry Approaches | To develop sustainable and efficient syntheses. | Microwave-assisted synthesis; use of aqueous media or ionic liquids. | Reduce reaction times, energy consumption, and use of hazardous solvents. |

| Flow Chemistry | To enhance reaction control, safety, and scalability. | Continuous flow reactor synthesis. | Allows for precise control over reaction parameters and safer handling of potentially unstable intermediates. |

Deeper Mechanistic Understanding of Complex Reactions

A significant challenge in the application of nitrovinylfurans is their chemical stability. Studies on the related compound Furvina ((Z)-2-bromo-5-(2-bromo-2-nitrovinyl)furan) have shown that it can decompose or interconvert into various other products when in aqueous media. mdpi.com This instability raises critical questions about the true nature of the active species and the reliability of the parent compound in various applications.

A crucial future research direction is to conduct comprehensive mechanistic studies on this compound. This involves elucidating its degradation pathways under different conditions (e.g., pH, temperature, light exposure). Identifying the resulting products and understanding the kinetics of these transformations are paramount. Such studies would provide a deeper understanding of the compound's reactivity, informing its proper handling, storage, and formulation for any potential application. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in this pursuit.

Development of Stereoselective Syntheses

The nitrovinyl group in this compound can exist as geometric isomers (E and Z configurations). ncats.io Different stereoisomers of a compound can exhibit vastly different physical, chemical, and biological properties. Therefore, the ability to selectively synthesize a specific isomer is of fundamental importance in medicinal and materials chemistry.

Currently, many synthetic routes to nitrovinyl compounds yield a mixture of isomers, necessitating challenging purification steps. A major unaddressed challenge is the development of stereoselective synthetic methods for this compound. Future research should focus on stereocontrolled olefination reactions, potentially using chiral catalysts or auxiliaries, to favor the formation of either the E or Z isomer with high selectivity. Success in this area would allow for the separate evaluation of each isomer, leading to a clearer understanding of the structure-activity relationship (SAR) and enabling the development of more potent and specific agents.

Integration of Advanced Computational and Experimental Methodologies

Modern chemical research benefits immensely from the integration of computational modeling and experimental validation. researchgate.net This synergistic approach can accelerate discovery, reduce costs, and provide molecular-level insights that are difficult to obtain through experiments alone. For this compound, this integrated methodology remains a largely untapped area of research.

Future efforts should employ computational tools like Density Functional Theory (DFT) to model the molecular structure of this compound and predict its properties. nih.govnih.gov These calculations can provide valuable information on:

Molecular Geometry: Optimized bond lengths and angles.

Vibrational Frequencies: Aiding the interpretation of experimental FT-IR and Raman spectra. nih.gov

Electronic Properties: Mapping the molecular electrostatic potential (MEP) to identify reactive sites and calculating HOMO-LUMO energy gaps to assess chemical reactivity and stability. nih.govnih.gov

These theoretical predictions must then be rigorously validated through experimental work. Furthermore, molecular docking and dynamics simulations could be performed to explore potential interactions between this compound and biological targets, such as proteins or enzymes, thereby guiding the design of future biological activity studies. nih.govnih.gov

| Integrated Methodology | Computational Tool | Objective | Experimental Validation |

| Structural & Spectroscopic Analysis | Density Functional Theory (DFT) | Predict optimized geometry and vibrational frequencies. nih.gov | X-ray Crystallography, NMR, FT-IR, Raman Spectroscopy. |

| Reactivity & Stability Analysis | DFT, Time-Dependent DFT (TD-DFT) | Calculate HOMO-LUMO gap, Molecular Electrostatic Potential (MEP). nih.gov | UV-Vis Spectroscopy, Stability studies under various conditions. |

| Biological Target Exploration | Molecular Docking, Molecular Dynamics | Predict binding affinities and modes with proteins. nih.gov | In vitro enzyme inhibition assays, binding assays. |

Q & A

Q. Methodological Answer :

- Purity Analysis : HPLC with UV detection (λ = 254 nm) .

- Structural Confirmation :

- Stability Testing : Accelerated degradation studies under varying pH/temperature .

Advanced: How do degradation products of this compound impact experimental outcomes?

Methodological Answer :

Nitrovinylfuran derivatives can hydrolyze into 2-furan aldehydes or nitroalkanes , which may retain partial antibacterial activity or introduce toxicity .

Mitigation Strategies :

- Stability Studies : Conduct LC-MS to identify degradation products under physiological conditions.

- Bioactivity Reassessment : Compare MIC values of fresh vs. aged samples .

Advanced: How does structural modification influence the bioactivity of nitrovinylfuran analogs?

Methodological Answer :

Structure-Activity Relationship (SAR) Insights :

- Bromine Substitution : Critical for ribosomal binding; removal reduces potency (e.g., 2-Methyl-2-nitrovinylfuran lacks activity) .

- Nitro Group Position : Para-nitrovinyl configuration enhances electrophilicity and target interaction.

Experimental Approaches : - Molecular Docking : Simulate interactions with 30S ribosomal proteins .

- In Vitro MIC Assays : Test analogs against Gram-negative/-positive panels .

Advanced: What safety precautions are necessary when handling this compound?

Methodological Answer :

Hazards :

- Mutagenicity : Ames test positive at 800 ng/plate .

- Decomposition Toxicity : Emits NOₓ and Br⁻ vapors above 150°C .

Safety Protocol : - Use fume hoods and PPE (gloves, goggles).

- Store at –20°C in airtight, light-resistant containers.

Data Table :

| Hazard Type | Test System | Result | Reference |

|---|---|---|---|

| Mutagenicity | Ames test | 800 ng/plate (+) | |

| Acute Toxicity | Mouse IP | LD₅₀ = 20 mg/kg |

Advanced: How does oxidative stress contribute to the bactericidal activity of this compound?

Methodological Answer :

The compound induces reactive oxygen species (ROS) in E. coli, P. aeruginosa, and S. aureus, causing lipid peroxidation and DNA damage .

Validation Methods :

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in flow cytometry.

- Antioxidant Rescue : Co-treatment with thiourea (ROS scavenger) reverses lethality .

Advanced: How can researchers evaluate resistance mechanisms against this compound?

Methodological Answer :

Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.